Cas no 5171-37-9 (Isopteropodine)

Isopteropodine 化学的及び物理的性質
名前と識別子
-
- Uncarine E
- Isopteropodine
- ISOPTEROPODINE, USP STANDARD
- UNCARINE E(P)
- UNCARINE E(P) PrintBack
- Rhynchophylline E
- (7alpha,19alpha,20alpha)-19-Methyl-2-oxoformosanan-16-carboxylic acid methyl ester
- ISOPTEROPODINE (USP-RS)
- J9IZ1U593L
- methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
- SMR000232333
- allo-Isopteropodine
- NSC-601678
- Formosanan-16-carboxylic acid, 19-methyl-2-oxo-, methyl ester, (7alpha,19alpha,20alpha)-
- ISOPTEROPODINE [USP-RS]
- (1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester
- SPIRO(3H-INDOLE-3,6'(4'AH)-(1H)PYRANO(3,4-F)INDOLIZINE)-4'-CARBOXYLIC ACID, 1,2,5',5'A,7',8',10',10'A-OCTAHYDRO-1'-METHYL-2-OXO-, METHYL ESTER, (1'S,3S,4'AS,5'AS,10'AS)-
- UNII-J9IZ1U593L
- Methyl (1'S,3S,4a'S,5a'S,10a'S)-1'-methyl-2-oxo-4a',5',5a',7',8',10a'-hexahydro-1'H,10'H-spiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
- HMS2226O10
- AKOS040760477
- C17597
- FORMOSANAN-16-CARBOXYLIC ACID, 19-METHYL-2-OXO-, METHYL ESTER, (7.ALPHA.,19.ALPHA.,20.ALPHA.)-
- MS-25902
- MLS000563440
- CS-0032252
- 7-Isopteropodine
- (1'S,3S,4a'S,5a'S,10a'S)-methyl 1'-methyl-2-oxo-1',4a',5',5a',7',8',10',10a'-octahydrospiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW)
- Q27155150
- MLS000728615
- 5171-37-9
- UNCARINEE
- DTXSID201317264
- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW) [DSC]
- CHEBI:81205
- CHEMBL562222
- Isopteropodine, United States Pharmacopeia (USP) Reference Standard
- HY-N4157
- NSC 601678
- Isopteropodin
- DA-74582
-
- インチ: InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
- InChIKey: JMIAZDVHNCCPDM-PFDNRQJHSA-N
- ほほえんだ: CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
計算された属性
- せいみつぶんしりょう: 368.173607g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 368.173607g/mol
- 単一同位体質量: 368.173607g/mol
- 水素結合トポロジー分子極性表面積: 67.9Ų
- 重原子数: 27
- 複雑さ: 692
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 368.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.33
- ゆうかいてん: 183-187°C (dec.)
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 67.87000
- LogP: 2.13840
Isopteropodine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I874220-10mg |
Isopteropodine |
5171-37-9 | 10mg |
$ 380.00 | 2023-09-07 | ||
TRC | I874220-25mg |
Isopteropodine |
5171-37-9 | 25mg |
$890.00 | 2023-05-18 | ||
ChemScence | CS-0032252-5mg |
Isopteropodine |
5171-37-9 | 98.66% | 5mg |
$300.0 | 2022-04-27 | |
Chengdu Biopurify Phytochemicals Ltd | BP1425-20mg |
Isopteropodine |
5171-37-9 | 98% | 20mg |
$296 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1790-1 mg |
Isopteropodine |
5171-37-9 | 1mg |
¥2049.00 | 2022-04-26 | ||
PhytoLab | 89816-50mg |
Uncarine E |
5171-37-9 | ≥ 90.0 % | 50mg |
€1089 | 2023-10-25 | |
PhytoLab | 89816-250mg |
Uncarine E |
5171-37-9 | ≥ 90.0 % | 250mg |
€5142.5 | 2023-10-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-488937-5mg |
Isopteropodine, |
5171-37-9 | 5mg |
¥2858.00 | 2023-09-05 | ||
TargetMol Chemicals | TN1790-5mg |
Isopteropodine |
5171-37-9 | 98% | 5mg |
¥ 1570 | 2023-09-15 | |
1PlusChem | 1P00DA9I-5mg |
UNCARINE E |
5171-37-9 | 98% | 5mg |
$369.00 | 2024-04-30 |
Isopteropodine 関連文献
-
1. Kinetics of acetonitrile-assisted oxidation of tertiary amines by hydrogen peroxideGerhard Laus J. Chem. Soc. Perkin Trans. 2 2001 864
-
Adel S. Girgis,Siva S. Panda,I. S. Ahmed Farag,A. M. El-Shabiny,A. M. Moustafa,Nasser S. M. Ismail,Girinath G. Pillai,Chandramukhi S. Panda,C. Dennis Hall,Alan R. Katritzky Org. Biomol. Chem. 2015 13 1741
-
3. Analysis of the kinetics of isomerization of spiro oxindole alkaloidsGerhard Laus,Dagmar Br?ssner,Gilbert Senn,Klaus Wurst J. Chem. Soc. Perkin Trans. 2 1996 1931
-
A. F. Beecham,N. K. Hart,S. R. Johns,J. A. Lamberton Chem. Commun. (London) 1967 535
-
5. Alkaloids of Uncaria pteropoda. Isolation and structures of pteropodine and isopteropodineK. C. Chan,F. Morsingh,G. B. Yeoh J. Chem. Soc. C 1966 2245
-
N. K. Hart,S. R. Johns,J. A. Lamberton Chem. Commun. (London) 1967 87
-
Anshu Dandia,Ruby Singh,Sumit Bhaskaran,Shriniwas D. Samant Green Chem. 2011 13 1852
-
Chandan Bodhak,Ashis Kundu,Animesh Pramanik RSC Adv. 2015 5 85202
-
Kimberly N. Karin,Justin L. Poklis,Michelle R. Peace Anal. Methods 2021 13 884
-
10. Index of subjects, 1966
Isopteropodineに関する追加情報
Isopteropodine (CAS No. 5171-37-9): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Isopteropodine, identified by its Chemical Abstracts Service number CAS No. 5171-37-9, is a naturally occurring alkaloid with a rich history in traditional medicine and growing interest in modern pharmacology. This compound, isolated primarily from the roots of certain plants in the family Menispermaceae, has garnered significant attention due to its unique structural features and a broad spectrum of biological activities. The increasing body of research on Isopteropodine highlights its potential as a lead compound for drug development, particularly in the treatment of neurological disorders and inflammation-related conditions.
The chemical structure of Isopteropodine (CAS No. 5171-37-9) is characterized by a complex triterpenoid framework, which contributes to its distinctive pharmacological properties. Detailed structural elucidation using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry has revealed key functional groups that are responsible for its interactions with biological targets. These studies have laid the groundwork for understanding the molecular mechanisms underlying the therapeutic effects of Isopteropodine.
In recent years, the pharmacological profile of Isopteropodine has been extensively explored, particularly in the context of its potential neuroprotective and anti-inflammatory properties. Preclinical studies have demonstrated that Isopteropodine can modulate various signaling pathways involved in neurodegeneration, making it a promising candidate for the development of treatments for Alzheimer's disease and Parkinson's disease. Additionally, its ability to inhibit key inflammatory mediators has positioned it as a potential therapeutic agent for chronic inflammatory disorders.
The synthesis and chemical modifications of Isopteropodine have also been a focal point of research. Chemists have developed innovative synthetic routes to produce analogs with enhanced bioavailability and reduced toxicity. These efforts have not only expanded the chemical toolbox for drug discovery but also provided insights into the structural requirements necessary for optimal pharmacological activity. The synthesis of semisynthetic derivatives has opened new avenues for exploring the therapeutic potential of this compound.
Beyond its traditional applications in herbal medicine, Isopteropodine (CAS No. 5171-37-9) has found utility in various biomedical research contexts. Its role as an intermediate in organic synthesis has been particularly valuable in the development of complex molecules used in pharmaceutical research. Furthermore, its interaction with biological macromolecules has provided valuable data for computational modeling studies, aiding in the design of novel drug candidates.
The regulatory landscape surrounding the use of Isopteropodine is another area of interest. While it is not classified as a controlled substance or hazardous material, stringent guidelines are in place to ensure safe handling and ethical research practices. These regulations are designed to protect both researchers and the broader community from potential risks associated with handling alkaloids like Isopteropodine.
Ethical considerations are paramount in the study and application of compounds such as Isopteropodine. Research involving this alkaloid must adhere to strict ethical standards, ensuring that all studies are conducted with appropriate approvals from regulatory bodies and that animal welfare is prioritized. The growing body of evidence supporting the therapeutic potential of Isopteropodine underscores the importance of responsible research practices.
The future prospects for Isopteropodine (CAS No. 5171-37-9) are promising, with ongoing clinical trials and preclinical studies expected to provide further insights into its efficacy and safety profiles. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications, bringing new treatments for neurological and inflammatory diseases closer to reality.
In conclusion, Isopteropodine, with its unique chemical structure and diverse biological activities, represents a significant compound in modern pharmacology. Its journey from traditional medicine to a subject of rigorous scientific investigation highlights the importance of natural products in drug discovery. As research continues to uncover new applications and mechanisms of action, Isopteropodine is poised to play a crucial role in addressing some of today's most pressing medical challenges.
5171-37-9 (Isopteropodine) 関連製品
- 6877-32-3(Corynoxine)
- 3489-06-3(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]- indolizine]-4'-carboxylic acid,1,2,5',5'a,7',8',10',10'a-octahydro-6- methoxy-1'-methyl-2-oxo-,methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)
- 509-80-8(Mitraphylline)
- 4697-68-1(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)
- 6899-73-6(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'R,3S,4'aS,5'aS,10'aR)-)
- 53851-13-1(Caboxine A)
- 76-66-4(Rhynchophylline)
- 5629-60-7(Uncarine c)
- 144525-05-3(Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-aceticacid, 6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-, (aE,1'S,6'R,7'S,8'aS)-)
- 6859-01-4(Isorhynchophylline)
